1'-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-6,7-dihydro-5H-spiro[1-benzothiophene-4,4'-imidazolidine]-2',5'-dione
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Overview
Description
1’-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-6,7-dihydro-5H-spiro[1-benzothiophene-4,4’-imidazolidine]-2’,5’-dione is a complex organic compound with a unique structure that combines elements of isoindole, benzothiophene, and imidazolidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-6,7-dihydro-5H-spiro[1-benzothiophene-4,4’-imidazolidine]-2’,5’-dione typically involves multiple steps, starting with the preparation of the isoindole and benzothiophene intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the coupling and purification processes .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as crystallization, chromatography, and recrystallization are often employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1’-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-6,7-dihydro-5H-spiro[1-benzothiophene-4,4’-imidazolidine]-2’,5’-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives .
Scientific Research Applications
1’-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-6,7-dihydro-5H-spiro[1-benzothiophene-4,4’-imidazolidine]-2’,5’-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 1’-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-6,7-dihydro-5H-spiro[1-benzothiophene-4,4’-imidazolidine]-2’,5’-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione: Shares structural similarities and may have comparable chemical and biological properties.
2-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione:
Uniqueness
1’-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-6,7-dihydro-5H-spiro[1-benzothiophene-4,4’-imidazolidine]-2’,5’-dione is unique due to its spiro structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific and industrial fields .
Properties
Molecular Formula |
C20H17N3O4S |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
3'-[2-(1,3-dioxoisoindol-2-yl)ethyl]spiro[6,7-dihydro-5H-1-benzothiophene-4,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C20H17N3O4S/c24-16-12-4-1-2-5-13(12)17(25)22(16)9-10-23-18(26)20(21-19(23)27)8-3-6-15-14(20)7-11-28-15/h1-2,4-5,7,11H,3,6,8-10H2,(H,21,27) |
InChI Key |
JUFQQOXAFINZMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CS2)C3(C1)C(=O)N(C(=O)N3)CCN4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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